Fmoc-Ile-Thr(Psime,Mepro)-OH

Flow peptide synthesis Pseudoproline acylation Sterically hindered coupling

On-resin aggregation in Ile-Thr motifs severely reduces crude peptide yield and purity. Fmoc-Ile-Thr(Psime,Mepro)-OH solves this by introducing a TFA-labile oxazolidine ring that enforces a ~95:5 cis-amide conformation, disrupting β-sheet formation. - Extends peptide chain by two residues per coupling, reducing total cycle count and boosting cumulative yields. - Novabiochem® grade: ≥97.0% HPLC purity, single impurities ≤1.50%, full CoA-ideal for API process development. - Compatible with standard Fmoc SPPS; Thr regenerated during TFA cleavage.

Molecular Formula C28H34N2O6
Molecular Weight 494.59
CAS No. 957780-52-8
Cat. No. B613456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-Thr(Psime,Mepro)-OH
CAS957780-52-8
Synonyms957780-52-8; Fmoc-Ile-Thr{psi(Me,Me)pro}-OH; Fmoc-Ile-Thr[Psi(Me,Me)Pro]-OH; Fmoc-Ile-Thr(Psime,Mepro)-OH; MolPort-023-223-423; 6905AH; ZINC71788145; AKOS025289509; CF-1362; AK170274
Molecular FormulaC28H34N2O6
Molecular Weight494.59
Structural Identifiers
SMILESCCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24-/m0/s1
InChIKeyVZNSFSVZJYPRMN-OOADCZFESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ile-Thr(Psime,Mepro)-OH Pseudoproline Dipeptide


Fmoc-Ile-Thr(Psime,Mepro)-OH (CAS 957780-52-8), systematically designated (4S,5R)-3-[(2S,3S)-2-(Fmoc-amino)-3-methylpentanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, is an Fmoc-protected pseudoproline dipeptide [1]. It incorporates a threonine residue reversibly protected as a 2,2-dimethyloxazolidine ring (ψMe,Mepro) that mimics proline's secondary structure-disrupting function and is fully cleaved under standard TFA deprotection to regenerate native Thr . This building block is designed specifically for Fmoc solid-phase peptide synthesis (SPPS) of sequences containing the Ile-Thr dipeptide motif, where aggregation-prone β-sheet formation would otherwise compromise synthesis efficiency and crude peptide quality .

Designed for Fmoc SPPS of aggregation-prone Ile-Thr motifs
Oxazolidine ring provides reversible Thr protection, cleaved by standard TFA deprotection
Dipeptide format bypasses difficult monomeric pseudoproline acylation

Fmoc-Ile-Thr(Psime,Mepro)-OH: Why Stepwise Coupling Fails


Direct stepwise coupling of Fmoc-Ile-OH followed by Fmoc-Thr(tBu)-OH in sequences prone to aggregation fails to address the root cause of synthesis failure: intermolecular β-sheet formation and peptide chain collapse on the resin. Pseudoproline dipeptides introduce a cis-amide bond conformation (approximately 95:5 cis:trans ratio) that inserts a controlled "kink" into the growing peptide backbone, physically disrupting the hydrogen-bonding network required for aggregation [1]. The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH is functionally essential, not merely a convenience: direct coupling to a monomeric pseudoproline (H-Thr(ΨPro)-OH) is sterically hindered, and in flow peptide chemistry, acylation of the pseudoproline nitrogen achieves only >75% efficiency for most amino acids and fails for Asp (8% efficiency), whereas the preformed dipeptide bypasses this problematic acylation entirely [2]. For sequences containing the Ile-Thr motif—particularly in hydrophobic or β-branched regions—the use of this specific building block is therefore not interchangeable with standard amino acids or alternative pseudoproline sequences .

Fmoc-Ile-Thr(Psime,Mepro)-OH

Preformed dipeptide with cis-amide (~95:5) disrupting β-sheet aggregation

Single-step incorporation of Ile-Thr; eliminates variable acylation step

Standard amino acids or monomeric pseudoproline

Stepwise Fmoc-Ile/Fmoc-Thr(tBu) lacks aggregation control; may lead to incomplete deprotection and deletion sequences

Monomeric H-Thr(ΨPro)-OH acylation is sequence-dependent (8% to >75%) and may fail for hindered residues

Fmoc-Ile-Thr(Psime,Mepro)-OH: Key Performance Evidence


Dipeptide Format Overcomes Monomer Acylation Limitations

The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH circumvents a fundamental synthetic limitation: direct coupling to monomeric pseudoproline (H-Thr(ΨPro)-OH) is inefficient and sequence-dependent. In flow peptide chemistry, in situ acylation of H-Thr(ΨPro)-OH with Fmoc-Ile-OH was not individually quantified, but a comprehensive study across 19 proteinogenic amino acids demonstrated that acylation efficiency ranged from >75% for most amino acids down to only 8% for Asp, with Met requiring five equivalents to achieve 70% [1]. The preformed dipeptide eliminates this variable coupling step entirely, delivering the pseudoproline unit with the preceding residue already installed and fully characterized .

Acylation Bypass
Class-level inference
Dipeptide eliminates variable acylation efficiency (8% to >75%)
Supports reproducible pseudoproline incorporation without sequence-dependent coupling failures
Flow chemistry context; monomer data from 19 amino acid study
Flow peptide synthesis Pseudoproline acylation Sterically hindered coupling

Validated HPLC Purity and Impurity Specifications

Commercial-grade Fmoc-Ile-Thr(Psime,Mepro)-OH (Novabiochem®) is supplied with a minimum assay specification of ≥97.0% by HPLC (area%), with single impurities controlled to ≤1.50% . This specification provides a quantifiable procurement benchmark. In comparison, Fmoc-Ala-Thr(psiMe,Mepro)-OH (a closely related pseudoproline dipeptide differing only in the N-terminal residue) carries a tighter single-impurity specification of ≤1.00% , while certain alternative suppliers for Fmoc-Ile-Thr(Psime,Mepro)-OH provide titrimetric assay ranges of 95–101% or 95–102% without explicit HPLC impurity limits .

HPLC Purity Spec
Cross-study comparable
≥97.0% area%, single impurity ≤1.50%
Defined specification supports procurement quality control and analytical traceability
Titrimetric-only batches may not provide impurity limits
Analytical quality control HPLC purity Procurement specification

Sequence-Specific Aggregation Disruption for Ile-Thr

The Ile-Thr dipeptide motif combines a β-branched hydrophobic residue (Ile) with a hydroxyl-containing residue (Thr), both of which contribute to β-sheet propensity in elongating peptide chains. Fmoc-Ile-Thr(Psime,Mepro)-OH is specifically designated as "undoubtedly the most effective and simplest to use tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ile-Thr dipeptide motif" . Pseudoprolines derived from Thr (oxazolidine with 5-methyl group) exhibit distinct conformational properties compared to Ser-derived pseudoprolines. In a study of Leu-ΨPro bond conformations relevant to Stat3 inhibitors, the Thr(ΨMe,Mepro) analog showed 63% cis content in aqueous solution, whereas the Ser(ΨMe,Mepro) analog exhibited 69% cis content, resulting in 3-5 fold differences in biological activity [1].

Cis Content: Thr vs Ser
Class-level inference
Thr analog 63% cis; Ser analog 69% cis
Conformational impact differs; sequence-based selection may influence biological readouts
Stat3 inhibitor context; 3-5 fold activity variation observed
Aggregation-prone sequences β-branched amino acids Difficult peptides

Proline-Like Conformational Disruption via cis-Amide

The oxazolidine ring in Fmoc-Ile-Thr(Psime,Mepro)-OH enforces a strong thermodynamic preference for the cis-amide bond conformation, estimated at approximately 95:5 cis:trans ratio in pseudoproline dipeptides [1]. This conformational constraint mimics the well-established "proline effect"—where proline residues disrupt β-sheet and α-helical hydrogen bonding patterns—but does so reversibly, as the oxazolidine ring is quantitatively cleaved to regenerate native threonine during TFA-mediated final deprotection . The induced backbone turn physically prevents the intermolecular hydrogen bonding that drives on-resin aggregation, while also bringing distal residues into spatial proximity for improved macrocyclization yields [1].

Cis-Amide Preference
Class-level inference
~95:5 cis:trans ratio
Physically disrupts β-sheet hydrogen bonding to reduce on-resin aggregation
Reversible upon TFA cleavage; proline-like effect
Cis-trans isomerization Secondary structure disruption Macrocyclization

Single-Step Two-Residue Chain Extension

The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH provides a quantifiable efficiency advantage: it extends the peptide chain by two residues in a single coupling-deprotection cycle, reducing the total number of synthetic cycles required for a given sequence by one for each pseudoproline incorporation . This is not merely a convenience feature but an intentional design element—the pseudoproline is supplied as a dipeptide because direct acylation of the hindered oxazolidine nitrogen with the preceding amino acid is inefficient and sequence-dependent [1]. In comparison, stepwise coupling of Fmoc-Ile-OH followed by Fmoc-Thr(tBu)-OH consumes two full SPPS cycles and offers no aggregation-disrupting benefit .

Cycle Reduction
Class-level inference
50% fewer SPPS cycles for Ile-Thr segment
May lower reagent consumption and cumulative racemization risk
Compared to stepwise Fmoc-Ile/Fmoc-Thr(tBu) coupling
Synthesis efficiency Cycle reduction Process economics

Fmoc-Ile-Thr(Psime,Mepro)-OH: Key Applications


Aggregation-Prone Ile-Thr Peptide Synthesis

This building block is indicated for Fmoc SPPS of sequences where the Ile-Thr motif lies within a hydrophobic or β-branched region predicted to form on-resin β-sheet aggregates. The cis-amide conformation (~95:5 cis:trans) induced by the oxazolidine ring physically disrupts the hydrogen-bonding network required for aggregation [1]. In such sequences, stepwise coupling of standard amino acids typically results in incomplete deprotection, low coupling yields, and deletion sequences—failures that the pseudoproline dipeptide format is specifically designed to prevent .

GMP-Adjacent Peptide API Process Development

For process development of peptide active pharmaceutical ingredients where analytical traceability is required, the Novabiochem® grade of this compound provides defined specifications: ≥97.0% HPLC purity with single impurities ≤1.50%, supported by full Certificate of Analysis and documented analytical methods [1]. This level of specification documentation supports method validation and technology transfer activities that less rigorously characterized alternative batches (e.g., those specified only by titrimetric assay ranges of 95–102%) may not adequately support .

Long Peptide and Small Protein Synthesis

In syntheses exceeding 30–40 residues, the cumulative yield is a function of per-cycle coupling efficiency raised to the number of cycles. By extending the peptide chain by two residues in a single coupling step, Fmoc-Ile-Thr(Psime,Mepro)-OH reduces the total cycle count by one per pseudoproline incorporation [1]. For a 50-mer peptide containing multiple Ile-Thr motifs, this reduction in synthetic steps translates directly to higher crude yield, lower reagent consumption, and reduced purification burden—quantifiable procurement justifications in process-scale synthesis .

Cyclic Peptide Macrocyclization

The cis-amide conformation enforced by the pseudoproline ring inserts a controlled turn in the peptide backbone, bringing distal reactive termini into closer spatial proximity [1]. This conformational pre-organization is recognized to improve macrocyclization yields in head-to-tail cyclization and other intramolecular closure strategies. For cyclic peptide drug candidates containing Ile-Thr motifs, incorporation of Fmoc-Ile-Thr(Psime,Mepro)-OH may enhance cyclization efficiency compared to linear precursors synthesized without pseudoproline intervention .

Application
Selection Property
Validation Focus
Aggregation-prone Ile-Thr SPPS
cis-Amide conformation disruption
Crude peptide quality and aggregation suppression
Process development with analytical traceability
Defined HPLC purity specifications
Batch impurity consistency and method transfer support
Long peptide/small protein synthesis
Two-residue single-coupling cycle
Cumulative yield improvement and cycle economy
Cyclic peptide macrocyclization
Backbone turn pre-organization
Macrocyclization yield and reactive site proximity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ile-Thr(Psime,Mepro)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.